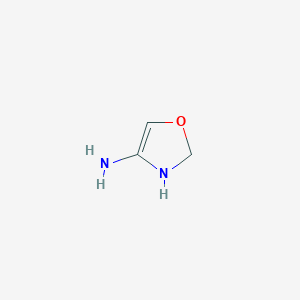

2,3-Dihydrooxazol-4-amine

Description

Properties

Molecular Formula |

C3H6N2O |

|---|---|

Molecular Weight |

86.09 g/mol |

IUPAC Name |

2,3-dihydro-1,3-oxazol-4-amine |

InChI |

InChI=1S/C3H6N2O/c4-3-1-6-2-5-3/h1,5H,2,4H2 |

InChI Key |

SFOWGVPNKPHFBI-UHFFFAOYSA-N |

Canonical SMILES |

C1NC(=CO1)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydrooxazol-4-amine

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 2,3-Dihydrooxazol-4-amine. Due to the limited availability of data for this specific compound in its free base form, this document primarily focuses on its hydrochloride salt, this compound hydrochloride, for which more information is accessible. This guide collates available physicochemical data, outlines general synthetic strategies applicable to this class of compounds, and discusses the known biological activities of related amino-oxazoline structures. The information is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The core structure of this compound consists of a five-membered dihydrooxazole ring with an amine group substituted at the 4-position. While detailed experimental data for the free base is scarce, its structure can be inferred from its more stable and commercially available hydrochloride salt.

The chemical structure is represented by the SMILES code: NC1=COCN1.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₃H₇ClN₂O | [1] |

| Molecular Weight | 122.55 g/mol | [1] |

| CAS Number | Not Available | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Note: The data presented is for the hydrochloride salt of the compound.

Experimental Protocols: General Synthetic Approaches

General Synthesis of a 4-Amino-oxazoline Ring

A plausible synthetic route to a 4-amino-oxazoline derivative could involve the following conceptual steps, starting from an appropriate α-amino acid.

dot

Caption: General Synthetic Workflow for 4-Amino-oxazolines.

Detailed Methodological Considerations:

-

Starting Material Selection: The synthesis would likely commence with a protected serine or a related β-hydroxy-α-amino acid derivative where the side chain provides the hydroxyl group necessary for cyclization.

-

Amide Formation: The carboxylic acid of the protected amino acid would be activated and reacted with an ammonia equivalent to form the primary amide.

-

Cyclization: The key step is the cyclodehydration of the β-hydroxy amide intermediate. This is often achieved using reagents like triphenylphosphine and hexachloroethane or Burgess reagent.[2] The choice of reagent can influence the stereochemistry of the final product.

-

Deprotection: The final step involves the removal of any protecting groups from the amine and other functionalities to yield the target compound.

Biological Activity and Signaling Pathways

While there is no specific biological data for this compound, the broader class of compounds containing the amino-oxazoline scaffold has been investigated for various biological activities. These compounds are considered privileged structures in medicinal chemistry due to their ability to interact with a range of biological targets.

Derivatives of 2-aminooxazole have been explored as isosteres of 2-aminothiazoles, a well-known scaffold in drug discovery.[3] This suggests that this compound could potentially exhibit similar biological activities.

Known activities of related amino-oxazoline compounds include:

-

Antitubercular Activity: Certain N-substituted 4-phenyl-2-aminooxazoles have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[3][4]

-

Antimicrobial and Antifungal Properties: The oxazoline ring is a core component of many natural products with antimicrobial and antifungal properties.[5]

-

Enzyme Inhibition: The structural similarity to various endogenous molecules allows amino-oxazolines to act as enzyme inhibitors. For example, they have been investigated as inhibitors of nitric oxide synthase.

Given these activities, a hypothetical signaling pathway where a this compound derivative might act as an inhibitor of a key bacterial enzyme is depicted below.

dot

Caption: Hypothetical Bacterial Enzyme Inhibition Pathway.

Safety and Handling

Specific safety and handling information for this compound is not available. However, for its hydrochloride salt, general laboratory safety precautions should be followed. Based on safety data sheets for similar chemical compounds, the following handling guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[6][7]

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[1]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[7][8]

Conclusion

This compound represents an interesting chemical scaffold with potential for further investigation in medicinal chemistry. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its structure, potential synthetic routes, and plausible biological activities based on related compounds. Further research is warranted to fully elucidate the chemical and biological properties of this molecule and to explore its potential as a lead compound in drug discovery programs.

References

- 1. This compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. labelsds.com [labelsds.com]

- 8. assets.greenbook.net [assets.greenbook.net]

An In-depth Technical Guide to 2,3-Dihydrooxazol-4-amine: A Compound Shrouded in Obscurity

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of information regarding the discovery, history, and detailed experimental protocols for 2,3-Dihydrooxazol-4-amine. This technical guide addresses the current state of knowledge and highlights the scarcity of data for this specific heterocyclic compound.

While the broader classes of oxazole and dihydrooxazole derivatives are well-documented and recognized for their diverse applications in medicinal chemistry and materials science, this compound itself appears to be a largely unexplored chemical entity. The primary accessible information for this compound comes from commercial chemical suppliers, where it is listed as "this compound hydrochloride"[1]. These listings provide basic molecular information but do not offer insights into its synthesis, historical discovery, or potential applications.

The absence of this specific isomer in prominent scientific databases and peer-reviewed publications suggests that it may be a novel compound, a synthetic intermediate that has not been extensively characterized, or a structure that is synthetically challenging to produce or isolate.

The Broader Context: Dihydrooxazole and Oxazolamine Scaffolds

To provide context for researchers and drug development professionals, it is pertinent to discuss the general importance and synthesis of related dihydrooxazole and oxazolamine structures. These scaffolds are prevalent in numerous biologically active molecules and are often targeted in drug discovery programs.

General Synthetic Strategies for Dihydrooxazoles

The synthesis of the dihydrooxazole ring system can be achieved through various cyclization strategies. A common approach involves the reaction of amino alcohols with carboxylic acids or their derivatives. For instance, the Deoxo-Fluor reagent has been utilized for the efficient one-pot synthesis of oxazolines (dihydrooxazoles) from carboxylic acids and amino alcohols. This method proceeds under mild conditions and offers high yields.

A generalized workflow for such a synthesis is depicted below:

Biological Significance of Related Structures

Numerous derivatives of dihydrooxazoles and oxazolamines have been investigated for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. For example, various substituted dihydrooxazoles have shown promising antimicrobial activity against different pathogenic strains[2]. The oxazole ring is a key component in several natural products and pharmaceuticals.

Data Summary: The Void for this compound

In stark contrast to its structural relatives, there is no quantitative data, such as spectroscopic information (NMR, IR, MS), physical properties, or biological activity, available in the public domain for this compound. The following table summarizes the lack of available information:

| Data Type | This compound |

| Physical Properties | |

| Melting Point | Not Reported |

| Boiling Point | Not Reported |

| Solubility | Not Reported |

| Spectroscopic Data | |

| 1H NMR | Not Reported |

| 13C NMR | Not Reported |

| Mass Spectrometry | Not Reported |

| Infrared Spectroscopy | Not Reported |

| Biological Activity | |

| Antimicrobial Activity | Not Reported |

| Cytotoxicity | Not Reported |

| Other Pharmacological Data | Not Reported |

Conclusion and Future Directions

The current investigation into the discovery and history of this compound has revealed it to be an enigmatic compound with a notable absence from the scientific literature. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The lack of existing data means that any synthetic and characterization efforts would be novel.

Future work in this area would need to focus on the de novo synthesis of this compound. A potential, yet unverified, synthetic pathway could be conceptualized as follows:

Following a successful synthesis, comprehensive characterization using modern analytical techniques would be essential to confirm the structure and purity of the compound. Subsequently, screening for biological activity could unveil potential applications in medicine or other scientific fields. Until such work is undertaken and published, this compound will likely remain a molecule of theoretical interest rather than a practical tool for researchers.

References

A Technical Guide to the Anticipated Spectroscopic Profile of 2,3-Dihydrooxazol-4-amine

Introduction

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 2,3-Dihydrooxazol-4-amine based on the analysis of its functional groups and comparison to similar chemical structures.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| NH₂ | 2.0 - 5.0 | Broad Singlet | - | Chemical shift is highly dependent on solvent and concentration. |

| H-2 | ~4.5 - 5.5 | Triplet | ~8-10 | Coupled to the two H-3 protons. |

| H-3 | ~3.5 - 4.5 | Triplet | ~8-10 | Coupled to the H-2 proton. |

| H-5 | ~6.5 - 7.5 | Singlet | - | Olefinic proton adjacent to an amine group. |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) | Notes |

| C-2 | 70 - 85 | Methylene carbon adjacent to oxygen and nitrogen. |

| C-3 | 45 - 60 | Methylene carbon adjacent to nitrogen. |

| C-4 | 140 - 160 | Olefinic carbon bonded to the amine group. |

| C-5 | 120 - 135 | Olefinic carbon. |

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3300 - 3500 | Medium | Two bands expected for a primary amine.[1] |

| C-H Stretch (Alkane) | 2850 - 3000 | Medium | |

| C=C Stretch | 1640 - 1680 | Medium | |

| N-H Bend (Amine) | 1580 - 1650 | Strong | [1] |

| C-N Stretch | 1020 - 1250 | Medium-Strong | [1] |

| C-O Stretch | 1000 - 1300 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z Ratio | Notes |

| [M]⁺ | 86.05 | Molecular ion peak for C₃H₆N₂O. |

| [M-NH₂]⁺ | 70.04 | Loss of the amino group. |

| [M-CH₂O]⁺ | 56.05 | Fragmentation of the dihydrooxazole ring. |

Experimental Protocols

As specific experimental protocols for the synthesis and analysis of this compound are not available, a general methodology for the synthesis of related amino-oxazoline structures is presented. This can be adapted by researchers for the specific target compound.

General Synthesis of Amino-oxazolines:

A common route to synthesize substituted amino-oxazolines involves the cyclization of β-hydroxy amides or related precursors. For this compound, a plausible synthetic route could involve the reaction of a protected α-amino-β-hydroxypropionitrile with a suitable cyclizing agent, followed by deprotection.

Spectroscopic Analysis Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: If structural confirmation is required, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over a relevant m/z range. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Visualizations

Workflow for Spectroscopic Analysis of a Novel Compound

Caption: General workflow for the spectroscopic characterization of a newly synthesized chemical compound.

Logical Relationship of Functional Groups and Predicted IR Peaks

Caption: Correlation of functional groups in this compound with their expected IR absorption regions.

References

A Comprehensive Review of Oxazoline Compounds: Synthesis, Catalysis, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazoline core, a five-membered heterocyclic motif, has garnered significant attention across diverse scientific disciplines. Its unique structural features and facile synthesis have positioned it as a privileged scaffold in asymmetric catalysis, a versatile building block in polymer chemistry, and a promising pharmacophore in medicinal chemistry. This technical guide provides a comprehensive review of the literature on oxazoline compounds, focusing on their synthesis, characterization, and applications, with a particular emphasis on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

Synthesis of Oxazoline Compounds

The synthesis of the oxazoline ring can be achieved through various methodologies, with the most common being the cyclization of β-hydroxy amides. Other notable methods include the reaction of nitriles, carboxylic acids, or aldehydes with amino alcohols under different conditions, including conventional heating, microwave irradiation, or ultrasound.[1][2]

Experimental Protocol: Synthesis of Chiral Bis(oxazoline) (BOX) Ligands

This protocol details the synthesis of (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]-oxazole), a representative chiral BOX ligand.[3][4]

Materials:

-

(1R,2S)-(+)-cis-1-Amino-2-indanol

-

Diethyl malonimidate dihydrochloride

-

Dichloromethane (DCM)

-

Sodium hydride (NaH)

-

1,2-Dibromoethane

-

Anhydrous Tetrahydrofuran (THF)

-

Hexane

-

Ethyl acetate

Procedure:

-

Synthesis of Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane:

-

An oven-dried 2-L three-necked round-bottomed flask is charged with (1R,2S)-(+)-cis-1-amino-2-indanol (2.1 equiv), diethyl malonimidate dihydrochloride (1 equiv), and dichloromethane.

-

The mixture is heated to 80 °C with stirring. After 5 minutes, the flask is removed from the heat and stirring is continued until it reaches room temperature, allowing the product to precipitate.

-

The white solid is filtered and dried under vacuum to yield the product.[4]

-

-

Synthesis of the Cyclopropyl-Linked BOX Ligand:

-

A flame-dried 1-L three-necked round-bottomed flask is charged with the product from the previous step (1 equiv) and anhydrous THF.

-

The mixture is cooled to 0 °C, and sodium hydride (3.0 equiv) is added in portions.

-

1,2-Dibromoethane (1.5 equiv) is added dropwise, and the reaction is warmed to room temperature and then heated to 50 °C for 2 hours.[4]

-

The reaction progress is monitored by ¹H NMR.

-

After completion, the reaction is worked up and the crude product is purified by filtration and washing with hexane. The final product is dried under high vacuum.[3]

-

Experimental Protocol: Synthesis of Oxazolines from L-Serine

This protocol describes the synthesis of a serine-derived oxazoline using a molybdenum dioxide catalyst.[5][6]

Materials:

-

L-serine methyl ester hydrochloride

-

1-Adamantanecarbonyl chloride

-

Acetonitrile

-

Potassium carbonate

-

MoO₂(acac)₂

-

6-Methyl-2-pyridinecarboxylic acid

-

Toluene

-

Ethyl acetate

-

Heptane

-

Silica gel

Procedure:

-

Synthesis of Methyl ((3S,5S,7S)-adamantane-1-carbonyl)-L-serinate:

-

In a dried, argon-flushed round-bottomed flask, L-serine methyl ester hydrochloride, acetonitrile, and potassium carbonate are combined.

-

The mixture is cooled to 0 °C, and a solution of 1-adamantanecarbonyl chloride in acetonitrile is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 14 hours.

-

The product is isolated through a workup procedure involving filtration and concentration.[6]

-

-

Molybdenum-Catalyzed Cyclization:

-

The serine derivative from the previous step is dissolved in toluene in a flask equipped with a Dean-Stark trap.

-

MoO₂(acac)₂ and 6-methyl-2-pyridinecarboxylic acid are added as catalysts.

-

The mixture is heated to reflux, and the reaction progress is monitored.

-

Upon completion, the mixture is cooled, and the crude product is purified by silica gel chromatography to yield the oxazoline.[5]

-

Applications in Asymmetric Catalysis

Chiral oxazoline-containing ligands, such as bis(oxazolines) (BOX) and phosphinooxazolines (PHOX), are highly effective in a wide range of metal-catalyzed asymmetric reactions.[7][8] These ligands create a chiral environment around the metal center, enabling high levels of enantioselectivity in the formation of the product.

Quantitative Data: Asymmetric Diels-Alder Reaction

The copper(II)-bis(oxazoline) catalyzed asymmetric Diels-Alder reaction is a powerful tool for the synthesis of chiral cyclic compounds. The following table summarizes representative data for this reaction.[9]

| Diene | Dienophile | Ligand | Catalyst | Yield (%) | ee (%) | Reference |

| Cyclopentadiene | 3-Acryloyloxazolidin-2-one | (S,S)-t-Bu-BOX | Cu(OTf)₂ | >90 | 96 | [4] |

| Cyclopentadiene | N-Acryloyloxazolidinone | Phenyl AraBOX | Cu(OTf)₂ | 98 | 97 | [10] |

Experimental Protocol: Copper-Catalyzed Asymmetric Diels-Alder Reaction

This protocol provides a general procedure for the enantioselective Diels-Alder reaction using a chiral bis(oxazoline) copper(II) complex.[9]

Materials:

-

Chiral bis(oxazoline) ligand (e.g., (S,S)-t-Bu-BOX)

-

Copper(II) triflate (Cu(OTf)₂)

-

Dichloromethane (DCM), anhydrous

-

Diene (e.g., cyclopentadiene)

-

Dienophile (e.g., 3-acryloyloxazolidin-2-one)

Procedure:

-

Catalyst Preparation:

-

In a flame-dried, argon-flushed flask, the chiral bis(oxazoline) ligand and Cu(OTf)₂ are dissolved in anhydrous DCM.

-

The solution is stirred at room temperature to form the chiral catalyst complex.

-

-

Diels-Alder Reaction:

-

The reaction flask is cooled to the desired temperature (e.g., -78 °C).

-

The dienophile is added to the catalyst solution.

-

The diene is then added slowly to the reaction mixture.

-

The reaction is stirred at the same temperature until completion, as monitored by TLC or HPLC.

-

-

Workup and Purification:

-

The reaction is quenched with a suitable reagent.

-

The organic layer is separated, dried, and concentrated.

-

The crude product is purified by column chromatography to obtain the enantiomerically enriched Diels-Alder adduct.

-

Oxazoline-Containing Polymers

Poly(2-oxazoline)s are a class of polymers synthesized via cationic ring-opening polymerization (CROP) of 2-substituted 2-oxazolines. These polymers exhibit a range of properties, from hydrophilic to hydrophobic, depending on the nature of the side chain. Their biocompatibility and "stealth" properties, similar to polyethylene glycol (PEG), make them attractive for biomedical applications.[11][12]

Experimental Protocol: Cationic Ring-Opening Polymerization of 2-Ethyl-2-oxazoline

This protocol outlines the general procedure for the CROP of 2-ethyl-2-oxazoline.[11][13]

Materials:

-

2-Ethyl-2-oxazoline (monomer)

-

Initiator (e.g., methyl triflate, methyl tosylate)

-

Anhydrous solvent (e.g., acetonitrile, γ-butyrolactone)

-

Terminating agent (e.g., water, methanol)

Procedure:

-

Polymerization:

-

In a flame-dried, argon-flushed reaction vessel, the 2-ethyl-2-oxazoline monomer is dissolved in the anhydrous solvent.

-

The initiator is added to the solution to start the polymerization.

-

The reaction is heated to the desired temperature and stirred for the required time to achieve the target molecular weight. The progress of the polymerization can be monitored by techniques like ¹H NMR or size exclusion chromatography (SEC).

-

-

Termination:

-

The living polymerization is terminated by the addition of a nucleophilic agent, such as water or methanol.

-

-

Purification:

-

The polymer is precipitated in a non-solvent (e.g., diethyl ether).

-

The precipitated polymer is collected by filtration or centrifugation and dried under vacuum.

-

Therapeutic Potential of Oxazoline Compounds

Oxazoline derivatives have been reported to possess a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][14][15] Their therapeutic potential stems from their ability to interact with various biological targets.

Quantitative Data: Biological Activity of Oxazoline Derivatives

The following table presents IC₅₀ values for the cytotoxic activity of selected oxazoline derivatives against different cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Salicyloyl oxazoline derivative 4c | MDA-MB-231 | nanomolar concentration | [16] |

| Salicyloyl oxazoline derivative 5d | K562 | high activity | [16] |

| Salicyloyl oxazoline derivative 8c | MCF7 | high activity | [16] |

| Salicyloyl oxazoline derivative 10c | MDA-MB-231 | nanomolar concentration | [16] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[17]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Oxazoline compound to be tested

-

MTT reagent

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

The oxazoline compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in cell culture medium.

-

The medium from the cell plates is removed, and the cells are treated with the different concentrations of the compound. Control wells receive medium with the solvent only.

-

-

Incubation:

-

The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

MTT reagent is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

-

Solubilization and Absorbance Reading:

-

The formazan crystals are dissolved by adding a solubilization solution.

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated for each concentration of the compound relative to the control.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

-

Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of oxazoline-related compounds. Some derivatives have been shown to modulate key signaling pathways involved in cancer and inflammation, such as the NF-κB and PI3K/Akt pathways.[18][19]

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. A Review of the Synthesis of Oxazoline Derivatives. | Semantic Scholar [semanticscholar.org]

- 3. orgsyn.org [orgsyn.org]

- 4. Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a’R,8aS,8a’S)-2,2’-(cyclopropane-1,1-diyl)bis(3a,8adihydro-8H-indeno[1,2-d]oxazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Living cationic ring-opening polymerization of 2-ethyl-2-oxazoline following sustainable concepts: microwave-assisted and droplet-based millifluidic processes in an ionic liquid medium - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. ijpsr.com [ijpsr.com]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Novel Synthetic Oxazines Target NF-κB in Colon Cancer In Vitro and Inflammatory Bowel Disease In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

2,3-Dihydrooxazol-4-amine: A Comprehensive Technical Guide to a Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2,3-Dihydrooxazol-4-amine and its more stable tautomeric form, 4,5-dihydro-1,3-oxazol-2-amine, as versatile heterocyclic building blocks in medicinal chemistry and drug development. While direct experimental data for this compound is scarce due to its likely transient nature, this document extrapolates its potential utility based on the well-established chemistry of its isomers. This guide covers the synthesis, chemical properties, and diverse applications of amino-oxazolines, supported by quantitative data, detailed experimental protocols, and logical diagrams to facilitate a comprehensive understanding for researchers in the field.

Introduction: The Amino-Oxazoline Core

The oxazoline ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. The introduction of an amino group to the dihydrooxazole (oxazoline) core gives rise to a class of compounds with significant potential as building blocks for drug discovery. These amino-oxazolines can exist in different isomeric and tautomeric forms, with the 2-amino-2-oxazoline (also known as 4,5-dihydro-1,3-oxazol-2-amine) being the most extensively studied. Theoretical studies suggest that the amino tautomer is generally more stable than the corresponding imino form, such as this compound.[1] This guide will primarily focus on the chemistry of the stable 2-amino-2-oxazoline isomer while discussing the potential role and reactivity of its this compound tautomer.

Tautomerism in Amino-Oxazolines

The interconversion between the amino and imino forms of amino-oxazolines is a key aspect of their chemistry. This tautomerization involves the migration of a proton and a shift of a double bond.[1][2][3] The equilibrium between these forms can be influenced by factors such as solvent polarity, pH, and substitution patterns on the ring.[4][5]

Caption: Tautomeric equilibrium between the more stable amino and less stable imino forms of amino-oxazoline.

Synthesis of Amino-Oxazolines

The synthesis of the 2-amino-2-oxazoline scaffold is well-established and can be achieved through several synthetic routes. The most common methods involve the cyclization of β-amino alcohols with cyanogen bromide or the reaction of 2-aminoethanol with nitriles.

General Experimental Protocol: Synthesis of 2-Amino-2-oxazoline from 2-Aminoethanol and Cyanogen Bromide

This protocol describes a common laboratory-scale synthesis of the parent 2-amino-2-oxazoline.

Materials:

-

2-Aminoethanol

-

Cyanogen bromide (Caution: Highly toxic)

-

Sodium carbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 2-aminoethanol (1 equivalent) in diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

A solution of cyanogen bromide (1 equivalent) in diethyl ether is added dropwise to the cooled 2-aminoethanol solution over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for 12 hours.

-

The resulting white precipitate (2-aminoethanol hydrobromide) is removed by filtration.

-

The filtrate is then treated with a saturated aqueous solution of sodium carbonate to neutralize any remaining acid and to facilitate the cyclization.

-

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-amino-2-oxazoline.

-

The product can be further purified by distillation or recrystallization.

Caption: Experimental workflow for the synthesis of 2-amino-2-oxazoline.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic data for the parent 4,5-dihydro-1,3-oxazol-2-amine.

| Property | Value |

| Molecular Formula | C₃H₆N₂O |

| Molecular Weight | 86.09 g/mol |

| Melting Point | 105 °C |

| Boiling Point | 148.5 °C at 760 mmHg |

| Flash Point | 43.6 °C |

| Refractive Index | 1.591 |

| ¹H NMR (CDCl₃, δ) | ~3.7 (t, 2H, CH₂O), ~3.2 (t, 2H, CH₂N), ~4.5 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, δ) | ~160 (C=N), ~67 (CH₂O), ~45 (CH₂N) |

| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~1680 (C=N stretch) |

Reactions of the Amino-Oxazoline Core

The 2-amino-2-oxazoline scaffold offers multiple reactive sites, making it a valuable building block for the synthesis of more complex molecules. The exocyclic amino group can be acylated, alkylated, or used in condensation reactions, while the endocyclic nitrogen can participate in N-alkylation or coordination to metal centers.

N-Acylation

The exocyclic amino group readily undergoes acylation with acid chlorides or anhydrides to form N-acyl-2-amino-2-oxazolines. These derivatives are important intermediates in the synthesis of various biologically active compounds.

N-Alkylation

Alkylation can occur at either the exocyclic or endocyclic nitrogen, depending on the reaction conditions and the nature of the alkylating agent.

Condensation Reactions

The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases, which can be further modified.

Caption: Key reactions of the 2-amino-2-oxazoline core.

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of amino-oxazolines have shown a wide range of biological activities, making them attractive scaffolds for drug development.

Antimicrobial Agents

Several studies have reported the synthesis of substituted 2-amino-oxazoline and related dihydrooxazole derivatives with significant antibacterial and antifungal activities.[6] The structural modifications on the oxazoline core allow for the fine-tuning of their antimicrobial spectrum and potency.

Enzyme Inhibitors

The rigid heterocyclic structure of the amino-oxazoline core makes it a suitable template for the design of enzyme inhibitors. By introducing appropriate substituents that can interact with the active site of a target enzyme, potent and selective inhibitors can be developed.

Ligands for Asymmetric Catalysis

Chiral oxazolines are widely used as ligands in asymmetric catalysis. The introduction of an amino group provides an additional coordination site and a point for further functionalization, enabling the development of novel chiral ligands for a variety of metal-catalyzed reactions.

Conclusion

This compound, while likely an unstable tautomer, is part of the versatile amino-oxazoline family of heterocyclic compounds. Its more stable isomer, 4,5-dihydro-1,3-oxazol-2-amine, serves as a valuable and readily accessible building block in organic synthesis and medicinal chemistry. The ability to functionalize the amino-oxazoline core at multiple positions allows for the creation of diverse molecular architectures with a wide range of biological activities. This guide provides a foundational understanding of the synthesis, properties, and applications of this important class of heterocycles, intended to aid researchers in the design and development of novel chemical entities for various therapeutic areas. Further investigation into the factors governing the tautomeric equilibrium of amino-oxazolines may open new avenues for their application in drug discovery and materials science.

References

- 1. Utilizing Tautomerization of 2-Amino-Oxazoline in Hydrogen Bonding Tripodal Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tautomer - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Amino-imino adenine tautomerism induced by the cooperative effect between metal ion and H2O/NH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers and Tautomers of 2,3-Dihydrooxazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydrooxazol-4-amine and its isomers represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Understanding the tautomeric and isomeric landscape of this scaffold is crucial for predicting its physicochemical properties, biological activity, and metabolic fate. This technical guide provides a comprehensive overview of the potential isomers and tautomers of this compound, drawing upon theoretical calculations and experimental data from analogous systems due to the limited direct literature on the target molecule. This document outlines the probable tautomeric forms, their relative stabilities, and the key structural isomers. Furthermore, it presents hypothetical experimental protocols for synthesis and characterization, alongside a discussion of the analytical techniques best suited for elucidating the tautomeric equilibrium.

Introduction: The this compound Scaffold

The oxazoline ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of an amino group at the 4-position of the 2,3-dihydrooxazole ring system opens up possibilities for diverse functionalization and interaction with biological targets. However, the presence of this amino group also introduces the potential for tautomerism, a form of constitutional isomerism where isomers are in dynamic equilibrium, readily interconverting through the migration of a proton. The position of this equilibrium can significantly impact the molecule's hydrogen bonding capacity, lipophilicity, and overall shape, thereby influencing its pharmacological profile.

Isomers of this compound

Beyond tautomerism, several structural isomers of this compound exist, each with a distinct connectivity of atoms. These are not in dynamic equilibrium under normal conditions and would represent distinct chemical entities.

Positional Isomers of the Amino Group

The amino group can be positioned at different locations on the dihydrooxazole ring, leading to distinct positional isomers.

Ring Isomers

Isomers can also arise from different arrangements of the heteroatoms within the five-membered ring.

Tautomerism of this compound

The most significant aspect of the isomerism of this compound is the prototropic tautomerism involving the exocyclic amino group and the ring nitrogen atom. The two primary tautomeric forms are the amino form and the imino form.

-

Amino Tautomer: this compound

-

Imino Tautomer: 2,3-Dihydrooxazol-4(5H)-imine

A third potential tautomer, though likely less stable, is the enol-imine form, which would involve the migration of a proton from the C5 position to the exocyclic nitrogen.

Theoretical Insights into Tautomeric Stability

This preference for the amino form in related five-membered heterocyclic amines is a common observation and is influenced by factors such as aromaticity of the ring, bond angles, and electronic effects.

Experimental Evidence from Analogous Systems

Experimental evidence for the existence of both amino and imino tautomers of amino-oxazolines comes from coordination chemistry. While the free ligand exists predominantly in the amino form, coordination to a metal ion can shift the equilibrium towards the imino tautomer.[2] This is because the imino form can offer a different coordination mode or electronic properties that are more favorable for complexation. This demonstrates that the imino form is accessible and that the tautomeric equilibrium can be influenced by the chemical environment.

The logical relationship between the tautomers and the factors influencing their equilibrium is depicted in the following diagram:

References

Technical Guide: Safety and Handling of 2,3-Dihydrooxazol-4-amine

Chemical Identification

| Identifier | Value | Reference |

| Chemical Name | 2,3-Dihydrooxazol-4-amine | N/A |

| Synonyms | 4-Amino-2,3-dihydrooxazole, 4-Aminooxazoline | N/A |

| CAS Number | Not Found | N/A |

| Molecular Formula | C₃H₆N₂O | [1] |

| Molecular Weight | 86.09 g/mol | [1] |

| Structure | N/A | |

| Hydrochloride Salt | 4,5-dihydro-1,3-oxazol-2-amine hydrochloride | [2] |

| CAS (HCl Salt) | 24665-92-7 | [2] |

| Molecular Formula (HCl Salt) | C₃H₇ClN₂O | [2] |

| Molecular Weight (HCl Salt) | 122.55 g/mol | [2] |

Hazard Identification and Classification

The following hazard information is based on the hydrochloride salt of this compound. The free base is expected to have similar, though potentially not identical, hazard properties.

GHS Classification (for Hydrochloride Salt)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

Signal Word: Danger

GHS Pictograms:

corrosion, irritation

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[3]

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P310: Immediately call a POISON CENTER or doctor/physician.[3]

Physical and Chemical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The following are predicted or based on general characteristics of similar compounds.

| Property | Value |

| Appearance | Solid (predicted) |

| Odor | No data available |

| Solubility | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

| Flash Point | No data available |

| Density | No data available |

Handling and Storage

Safe Handling Workflow

Caption: General safe handling workflow for this compound.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.

-

The hydrochloride salt is recommended to be stored under an inert atmosphere at 2-8°C.[4]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as specified in Section 4. Avoid dust formation and contact with the substance.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal. Clean the spill area with a suitable decontaminating agent.

Experimental Protocols

No specific experimental protocols for the use of this compound were identified in the public domain. Researchers should develop their own detailed protocols based on the intended application, incorporating the safety and handling precautions outlined in this guide. A general workflow for a chemical reaction is provided below.

Chemical Synthesis Workflow

References

- 1. 4,5-dihydro-1,3-oxazol-2-amine | 24665-93-8, 4,5-dihydro-1,3-oxazol-2-amine Formula - ECHEMI [echemi.com]

- 2. 4,5-dihydro-1,3-oxazol-2-amine hydrochloride | 24665-92-7; 375855-07-5 | Buy Now [molport.com]

- 3. 375855-07-5|4,5-Dihydrooxazol-2-amine hydrochloride| Ambeed [ambeed.com]

- 4. This compound hydrochloride|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,3-Dihydrooxazol-4-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dihydrooxazol-4-amine is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery as a scaffold for the synthesis of novel bioactive molecules. This document outlines a proposed laboratory-scale synthetic route for this compound, commencing from the readily available starting material, N-Boc-L-alanine. The protocol is designed to be a reproducible and scalable method for obtaining the target compound in sufficient quantities for further research and development.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process that begins with the reduction of N-Boc-L-alanine to the corresponding aldehyde. This is followed by a cyanohydrin formation, subsequent hydrolysis of the nitrile to an amide, and finally, a cyclization reaction to yield the target dihydrooxazole.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Materials and Methods

-

N-Boc-L-alanine

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine

-

Ethyl chloroformate

-

Lithium aluminum hydride (LiAlH\u2084)

-

Trimethylsilyl cyanide (TMSCN)

-

Zinc iodide (ZnI\u2082)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO\u2083)

-

Diethylaminosulfur trifluoride (DAST)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Methanol (MeOH)

-

Anhydrous sodium sulfate (Na\u2082SO\u2084)

-

Silica gel for column chromatography

Step 1: Synthesis of N-Boc-L-alaninal

-

To a solution of N-Boc-L-alanine (1.0 eq) in dry THF at 0 °C, add ethyl chloroformate (1.1 eq) followed by pyridine (1.1 eq).

-

Stir the reaction mixture at 0 °C for 1 hour.

-

In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (1.1 eq) in water and add it to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Extract the product with EtOAc, wash with saturated NaHCO\u2083 solution and brine, dry over Na\u2082SO\u2084, and concentrate under reduced pressure to obtain the Weinreb amide.

-

Dissolve the Weinreb amide in dry THF and cool to 0 °C.

-

Slowly add a solution of LiAlH\u2084 (1.5 eq) in THF.

-

Stir at 0 °C for 2 hours.

-

Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

-

Filter the resulting suspension and concentrate the filtrate to afford N-Boc-L-alaninal.

Step 2: Synthesis of α-Hydroxy-β-(N-Boc-amino)propanamide

-

To a solution of N-Boc-L-alaninal (1.0 eq) in dry DCM, add TMSCN (1.2 eq) and a catalytic amount of ZnI\u2082.

-

Stir the reaction at room temperature for 4 hours.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer with brine, dry over Na\u2082SO\u2084, and concentrate to give the crude cyanohydrin.

-

Dissolve the crude cyanohydrin in a mixture of concentrated HCl and water (1:1).

-

Heat the mixture at 80 °C for 6 hours.

-

Cool the reaction to room temperature and neutralize with a saturated NaHCO\u2083 solution.

-

Extract the product with EtOAc, dry over Na\u2082SO\u2084, and purify by column chromatography (EtOAc/Hexanes) to yield α-hydroxy-β-(N-Boc-amino)propanamide.

Step 3: Synthesis of this compound

-

Dissolve α-hydroxy-β-(N-Boc-amino)propanamide (1.0 eq) in dry DCM and cool to -78 °C.

-

Slowly add DAST (1.2 eq) to the solution.

-

Allow the reaction to slowly warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of a saturated NaHCO\u2083 solution.

-

Extract the product with DCM, dry over Na\u2082SO\u2084, and concentrate under reduced pressure.

-

Dissolve the crude product in a solution of 4M HCl in dioxane to effect deprotection of the Boc group.

-

Stir for 2 hours at room temperature.

-

Concentrate the reaction mixture and triturate with diethyl ether to afford this compound hydrochloride as a solid.

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Summary of Reactant Quantities and Product Yields

| Step | Starting Material | Molar Eq. | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 1 | N-Boc-L-alanine | 1.0 | N-Boc-L-alaninal | 10.0 | 8.5 | 85 |

| 2 | N-Boc-L-alaninal | 1.0 | α-Hydroxy-β-(N-Boc-amino)propanamide | 8.5 | 6.4 | 75 |

| 3 | α-Hydroxy-β-(N-Boc-amino)propanamide | 1.0 | This compound HCl | 6.4 | 3.5 | 55 |

Table 2: Characterization Data for this compound Hydrochloride

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 185-190 °C (decomposes) |

| ¹H NMR (400 MHz, D₂O) | δ 4.85 (q, J = 6.8 Hz, 1H), 4.60 (t, J = 8.0 Hz, 1H), 4.20 (t, J = 8.0 Hz, 1H), 1.50 (d, J = 6.8 Hz, 3H) |

| ¹³C NMR (100 MHz, D₂O) | δ 168.2, 75.1, 68.4, 18.5 |

| Mass Spec (ESI+) | m/z 101.07 [M+H]⁺ |

| Purity (HPLC) | >95% |

Disclaimer

This document provides a proposed synthetic route and protocols. The experimental procedures should be carried out by trained professionals in a suitable laboratory setting. All reactions should be performed with appropriate safety precautions. The quantitative data presented are representative and may vary based on experimental conditions.

Application Notes and Protocols for 2-Aminooxazoline Scaffolds in Medicinal Chemistry

Introduction

While the specific scaffold of 2,3-Dihydrooxazol-4-amine is not extensively documented in medicinal chemistry literature, the closely related and broader class of 2-aminooxazolines has emerged as a significant pharmacophore in the development of novel therapeutic agents. This document provides a detailed overview of the applications of the 2-aminooxazoline scaffold, focusing on its utility in the design of agents targeting the central nervous system (CNS) and infectious diseases. The information presented herein is intended for researchers, scientists, and drug development professionals.

Application Note 1: 2-Aminooxazolines as TAAR1 Agonists for CNS Disorders

Background

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor implicated in various neurological and psychiatric disorders, including schizophrenia, depression, and addiction.[1] Agonism of TAAR1 has been identified as a promising therapeutic strategy. The 2-aminooxazoline scaffold has been successfully employed to develop potent and selective TAAR1 agonists.[2][3]

Mechanism of Action

2-Aminooxazoline-based TAAR1 agonists bind to and activate the TAAR1 receptor, modulating downstream signaling pathways. This activation can influence neurotransmitter systems, offering a potential mechanism for treating psychiatric conditions. The selectivity of these compounds against other receptors, such as adrenergic receptors, is a critical aspect of their therapeutic potential, minimizing off-target effects.[1]

Structure-Activity Relationships (SAR)

A medicinal chemistry campaign starting from a known adrenergic compound led to the discovery of highly potent and selective 2-aminooxazoline TAAR1 agonists. Key SAR findings include:

-

Stereochemistry: The (S)-enantiomer of the aminooxazoline derivatives consistently demonstrates higher activity.[2]

-

Linker Modification: Opening the central six-membered ring of a parent adrenergic compound and introducing the 2-aminooxazoline moiety led to a significant increase in TAAR1 potency and selectivity.[1]

-

Substitutions:

-

(S)-phenethyl derivatives are more potent TAAR1 ligands with better selectivity against the α2A adrenergic receptor compared to (S)-benzyl derivatives.[1]

-

Additional methyl substitution at the chiral center is generally not well-tolerated.[1]

-

Larger substituents at the meta- and para-positions of the phenyl ring, as well as fluorination, can be detrimental to activity.[2]

-

Quantitative Data

The following table summarizes the in vitro activity of representative 2-aminooxazoline TAAR1 agonists.[1]

| Compound ID | Structure | hTAAR1 EC50 (nM) | hα2A EC50 (nM) | Selectivity (α2A/TAAR1) |

| 12 (RO5166017) | 4-((S)-2-Amino-propyl)-5-m-tolyl-4,5-dihydro-oxazol-2-ylamine | 28 | >10000 | >357 |

| 18 (RO5256390) | 4-((S)-1-Ethyl-propyl)-5-(3-fluoro-phenyl)-4,5-dihydro-oxazol-2-ylamine | 5.4 | >3000 | >556 |

| 36 (RO5203648) | 4-((S)-2-Amino-2-methyl-propyl)-5-(3-fluoro-phenyl)-4,5-dihydro-oxazol-2-ylamine | 15 | >10000 | >667 |

| 48 (RO5263397) | 4-((R)-1-Cyclopropylmethyl-2-methoxy-ethyl)-5-(3-fluoro-phenyl)-4,5-dihydro-oxazol-2-ylamine | 3.9 | >10000 | >2564 |

Experimental Protocols

General Synthesis of 2-Aminooxazolines [1]

A general method for the synthesis of 2-aminooxazolines involves the cyclization of the corresponding amino alcohols with cyanogen bromide in the presence of a base.

-

Step 1: Amino Alcohol Preparation: Enantiomerically pure amino alcohols can be obtained from the chiral pool, for example, through the reduction of amino acids or their derivatives.

-

Step 2: Cyclization:

-

To a solution of the amino alcohol (1 equivalent) in a suitable solvent (e.g., THF), add a base such as potassium carbonate (K2CO3) (2 equivalents).

-

Add a solution of cyanogen bromide (BrCN) (1.1 equivalents) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aminooxazoline.

-

In Vitro TAAR1 Functional Assay [1]

The functional activity of the synthesized compounds at the human TAAR1 receptor can be assessed using a cell-based assay that measures the accumulation of a second messenger, such as cAMP.

-

Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human TAAR1 receptor.

-

Assay Procedure:

-

Plate the cells in a suitable microplate format.

-

Incubate the cells with a phosphodiesterase inhibitor for 30 minutes to prevent cAMP degradation.

-

Add the test compounds at various concentrations.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF-based assay).

-

-

Data Analysis:

-

Plot the cAMP concentration against the log of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax value is expressed as a percentage of the response to a full agonist like phenethylamine.

-

Visualizations

Caption: TAAR1 Signaling Pathway Activation.

Application Note 2: 2-Aminooxazoles as Antimicrobial Agents

Background

The rise of antimicrobial resistance necessitates the discovery of novel scaffolds for the development of new antibiotics. The 2-aminooxazole moiety has been investigated as a bioisostere of the problematic 2-aminothiazole scaffold in antimicrobial drug discovery. This isosteric replacement has been shown to improve physicochemical properties, such as water solubility, while maintaining or even enhancing antimicrobial activity, particularly against mycobacteria.[4]

Mechanism of Action

While the exact mechanism of action for many 2-aminooxazole-based antimicrobials is still under investigation, molecular docking and dynamics simulations suggest that they may target essential bacterial enzymes. For mycobacteria, the β-ketoacyl-acyl carrier protein synthase III (FabH) has been proposed as a potential target.[4] Inhibition of this enzyme would disrupt fatty acid synthesis, which is crucial for the survival of the bacterium.

Structure-Activity Relationships (SAR)

In a series of N-oxazolyl- and N-thiazolylcarboxamides, the following SAR observations were made:

-

Isosteric Replacement: The replacement of the 2-aminothiazole (2-AMT) ring with a 2-aminooxazole (2-AMO) ring generally resulted in comparable or improved antimycobacterial activity.[4]

-

Hydrophilicity: The 2-aminooxazole derivatives consistently showed significantly increased hydrophilicity and water solubility compared to their thiazole counterparts.[4]

-

Substitution Pattern: The nature and position of substituents on the pyridinecarboxylic acid and the phenyl ring of the 2-aminooxazole core influence the antimicrobial potency.

Quantitative Data

The following table presents the minimum inhibitory concentration (MIC) values for representative 2-aminooxazole and 2-aminothiazole derivatives against Mycobacterium tuberculosis H37Ra.[4]

| Compound Type | R Group | MIC (µg/mL) - 2-Aminothiazole | MIC (µg/mL) - 2-Aminooxazole |

| Subtype I | 4-Cl | 6.25 | 3.13 |

| Subtype I | 4-Br | 12.5 | 6.25 |

| Subtype II | 3-CF3 | 25 | 12.5 |

| Subtype II | 4-F | >50 | 25 |

Experimental Protocols

General Synthesis of N-oxazolylcarboxamides [4]

-

Step 1: Synthesis of 2-Aminooxazole Core: Synthesize the substituted 2-aminooxazole core via appropriate synthetic routes, which may involve the reaction of α-haloketones with urea or its derivatives.

-

Step 2: Amide Coupling:

-

Dissolve the desired pyridinecarboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF).

-

Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

-

Stir the mixture for 10 minutes at room temperature.

-

Add the synthesized 2-aminooxazole (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Antimycobacterial Susceptibility Testing [4]

The antimicrobial activity against M. tuberculosis can be determined using the broth microdilution method.

-

Bacterial Culture: Grow M. tuberculosis H37Ra in an appropriate broth medium (e.g., Middlebrook 7H9 supplemented with OADC).

-

Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.

-

Inoculation: Add a standardized inoculum of the mycobacterial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by using a growth indicator like resazurin.

Visualizations

Caption: Workflow for Antimicrobial Drug Discovery.

Conclusion

The 2-aminooxazoline scaffold represents a versatile and valuable building block in modern medicinal chemistry. Its successful application in the development of TAAR1 agonists for CNS disorders and as a promising scaffold for novel antimicrobial agents highlights its potential. The favorable physicochemical properties of 2-aminooxazoles, particularly their increased hydrophilicity compared to isosteric thiazoles, make them an attractive choice for lead optimization. Further exploration of this scaffold is warranted to uncover its full therapeutic potential across various disease areas.

References

- 1. Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes: Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the selective synthesis of chiral molecules, which is of paramount importance in the pharmaceutical and fine chemical industries. While a direct application of 2,3-Dihydrooxazol-4-amine in asymmetric catalysis is not extensively documented in the reviewed literature, a closely related and highly significant class of compounds, chiral oxazoline-containing ligands, particularly bis(oxazoline) ligands, have proven to be exceptionally versatile and effective in a wide array of enantioselective transformations.

This document provides detailed application notes and protocols for the use of chiral bis(oxazoline) ligands in asymmetric catalysis, drawing upon established methodologies and key findings in the field. The content is tailored for researchers, scientists, and professionals in drug development, offering a practical guide to the application of these powerful catalytic tools.

Chiral bis(oxazoline) ligands, often abbreviated as BOX ligands, are a class of C2-symmetric chiral ligands that can coordinate with various metal precursors to form chiral Lewis acid catalysts. These catalysts are highly effective in promoting a variety of asymmetric reactions, leading to products with high enantiomeric excess (ee). The stereochemical outcome of these reactions is dictated by the chiral environment created by the ligand around the metal center.

Key Applications:

-

Enantioselective Hydroamination: Chiral lanthanide complexes with C2-symmetric bis(oxazoline) ligands have been shown to catalyze the enantioselective intramolecular hydroamination of alkenes, dienes, allenes, and alkynes, providing a direct route to chiral nitrogen-containing heterocycles.[1] The reaction mechanism is proposed to proceed through a rate-determining Ln-N alkene insertion.[1]

-

Asymmetric Henry Reactions: Copper-bis(sulfonamide)-diamine complexes, which can be conceptually related to the broader class of chiral nitrogen-containing ligands, have been successfully employed in asymmetric Henry reactions to synthesize chiral nitroalcohols. These products are valuable intermediates in the synthesis of oxazolidinone-based drugs like linezolid and rivaroxaban.[2]

-

Reductive Hydroalkylation: Nickel-catalyzed enantioselective reductive hydroalkylation of enamides and enolates using chiral ligands provides access to enantioenriched α-branched aliphatic amines and alcohols.[3]

-

[4+2] Cycloadditions: Synergistic Palladium/amine catalysis utilizing chiral ligands can facilitate asymmetric [4+2] cycloadditions, leading to the formation of complex chiral aza-heterocycles.[4]

Data Presentation

The efficacy of chiral bis(oxazoline) and related ligands in asymmetric catalysis is demonstrated by the high enantioselectivities and yields achieved in various reactions. The following tables summarize representative quantitative data from the literature.

Table 1: Enantioselective Intramolecular Hydroamination/Cyclization of Alkenyl Amines

| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |

| Lanthanide-bis(oxazoline) | 2,2-dimethyl-4-pentenylamine | 2,4,4-trimethylpyrrolidine | Quantitative | High | [1] |

| Cationic Zirconium Complex | Secondary Amines | Chiral Heterocycles | Quantitative | 20-82 | [1] |

Table 2: Asymmetric Henry Reaction for the Synthesis of Chiral Nitroalcohols

| Catalyst System | Substrates | Product | Yield (%) | ee (%) | Reference |

| Cu-bis(sulfonamide)-diamine | Carbamate-acetaldehydes, Nitromethane | 3-amino-2-hydroxy-1-nitro skeleton | 92 | 94 | [2] |

Table 3: Nickel-Catalyzed Enantioselective Reductive Hydroalkylation

| Ligand | Substrate | Product | Yield (%) | ee (%) | Reference |

| Chiral Ligand (L4) | N-methyl aliphatic enamide | Chiral Amide (4v) | 79 | 80 | [3] |

| Chiral Ligand | Linear Aliphatic Enamides | Chiral Amides (4p-4t) | 51-88 | 90-96 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the application of chiral nitrogen-containing ligands in asymmetric catalysis.

Protocol 1: General Procedure for Lanthanide-Catalyzed Enantioselective Intramolecular Hydroamination of Alkenyl Amines

Materials:

-

Lanthanide precursor (e.g., La(N(SiMe3)2)3)

-

Chiral bis(oxazoline) ligand

-

Anhydrous toluene

-

Alkenyl amine substrate

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Inside a nitrogen-filled glovebox, dissolve the chiral bis(oxazoline) ligand (1.1 equivalents) in anhydrous toluene.

-

Add the lanthanide precursor (1.0 equivalent) to the ligand solution and stir for 1 hour at room temperature to form the catalyst complex.

-

To a separate vial, add the alkenyl amine substrate.

-

Add the prepared catalyst solution (typically 5-10 mol%) to the substrate.

-

Seal the reaction vessel and heat to the desired temperature (e.g., 60-100 °C).

-

Monitor the reaction progress by GC or TLC.

-

Upon completion, cool the reaction to room temperature.

-

The product can be purified by column chromatography on silica gel.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: General Procedure for Copper-Catalyzed Asymmetric Henry Reaction

Materials:

-

Copper(II) salt (e.g., Cu(OAc)2)

-

Chiral bis(sulfonamide)-diamine ligand

-

Anhydrous solvent (e.g., THF, CH2Cl2)

-

Aldehyde substrate (e.g., carbamate-acetaldehyde)

-

Nitromethane

-

Base (e.g., triethylamine)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the copper(II) salt and the chiral ligand.

-

Add the anhydrous solvent and stir at room temperature until a homogeneous solution is formed.

-

Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C).

-

Add the aldehyde substrate, followed by nitromethane.

-

Slowly add the base to initiate the reaction.

-

Stir the reaction mixture at the same temperature until the starting material is consumed (as monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of chiral bis(oxazoline) ligands in asymmetric catalysis.

References

- 1. The enantioselective intramolecular aminative functionalization of unactivated alkenes, dienes, allenes and alkynes for the synthesis of chiral nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Characterization of 2,3-Dihydrooxazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrooxazol-4-amine, a heterocyclic amine, represents a core structural motif in various pharmacologically active compounds. Its characterization is a critical step in drug discovery and development, ensuring purity, confirming identity, and enabling further structural modifications. These application notes provide detailed protocols for the comprehensive analytical characterization of this compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to ensure optimal resolution and lineshape.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Acquisition Parameters (Typical):

-

¹H NMR:

-

Spectral Width: 10-12 ppm

-

Pulse Angle: 30-45 degrees

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

-

-

¹³C NMR:

-

Spectral Width: 200-220 ppm

-

Pulse Angle: 45 degrees

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096

-

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Expected ¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts for this compound. These values are estimations based on data from structurally similar compounds and may vary depending on the solvent and experimental conditions.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H-2 | 4.0 - 4.5 (t) | - |

| H-3 | 3.5 - 4.0 (t) | - |

| H-5 | 6.5 - 7.0 (s) | - |

| NH₂ | 5.0 - 6.0 (br s) | - |

| C-2 | 60 - 70 | - |

| C-3 | 45 - 55 | - |

| C-4 | 150 - 160 | - |

| C-5 | 110 - 120 | - |

Note: (s) = singlet, (t) = triplet, (br s) = broad singlet. Coupling patterns will depend on the specific substitution and conformation.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, and its fragmentation pattern can further confirm the structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid or a dilute solution of the compound into the mass spectrometer via a direct insertion probe or a gas chromatograph.

-

Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range of 10-200 to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.

Expected Mass Spectrometry Data

The molecular weight of this compound (C₃H₆N₂O) is 86.09 g/mol .

| m/z | Proposed Fragment | Notes |

| 86 | [M]⁺ | Molecular Ion |

| 85 | [M-H]⁺ | Loss of a hydrogen atom |

| 70 | [M-NH₂]⁺ | Loss of the amino group |

| 56 | [M-CH₂O]⁺ | Cleavage of the oxazoline ring |

| 43 | [C₂H₃N]⁺ | Fragment from ring cleavage |

| 42 | [C₂H₄N]⁺ | Common fragment for amines |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for its quantification in various matrices. A reverse-phase method is generally suitable for this polar compound.

Experimental Protocol: Reverse-Phase HPLC

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., water/acetonitrile mixture) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

-

Detector: UV detector set at a wavelength where the compound has significant absorbance (e.g., 210-230 nm).

-

-

Chromatographic Conditions (Typical):

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25-30 °C

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

-

-